molecular formula C9H10BrN3O B1409467 5-bromo-7-methoxy-1,4-dimethyl-1H-benzo[d][1,2,3]triazole CAS No. 1799976-07-0

5-bromo-7-methoxy-1,4-dimethyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B1409467
CAS No.: 1799976-07-0
M. Wt: 256.1 g/mol
InChI Key: GASKVNAXVSWYTK-UHFFFAOYSA-N
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Description

5-Bromo-7-methoxy-1,4-dimethyl-1H-benzo[d][1,2,3]triazole is a synthetic benzotriazole derivative of significant interest in medicinal chemistry and drug discovery. The benzotriazole scaffold is recognized as a privileged structure in biomedical research due to its versatile biological properties and its role as a bioisosteric replacement for other pharmacophores . This specific compound features a bromo substituent, which is a common handle for further functionalization via metal-catalyzed cross-coupling reactions, and a methoxy group, which can influence electronic properties and molecular recognition. Researchers value benzotriazole derivatives for constructing molecular hybrids, particularly through click chemistry, to develop novel therapeutic agents . These hybrids are frequently investigated as inhibitors for various biological targets. For instance, similar benzo[d]isoxazole-triazole hybrids have demonstrated potent activity as α-glucosidase inhibitors for diabetes research , while benzo[d]thiazole–1,2,3-triazole hybrids have shown promise as EGFR-dependent signaling inhibitors in anti-cancer studies . The structural features of this bromo- and methoxy-substituted dimethylbenzotriazole make it a valuable intermediate for synthesizing compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-7-methoxy-1,4-dimethylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3O/c1-5-6(10)4-7(14-3)9-8(5)11-12-13(9)2/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASKVNAXVSWYTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C2=C1N=NN2C)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Stepwise Functionalization

This traditional approach starts with a benzotriazole precursor, followed by regioselective bromination, methylation, and methoxylation.

Step Reagent(s) Conditions Purpose
1 Benzotriazole derivative Starting scaffold
2 Bromine or NBS Solvent (e.g., CHCl₃), RT Bromination at 5-position
3 Methyl iodide, base (e.g., K₂CO₃) DMF, 60–80°C N-methylation at 1,4-positions
4 Methoxy source (e.g., NaOMe) MeOH, reflux O-methylation at 7-position
  • Optimization: Reaction temperature and stoichiometry are crucial for selectivity and yield. Purification is typically achieved via recrystallization or chromatography.

Method 2: Metal-Catalyzed Azide–Alkyne Cycloaddition

This modern approach utilizes click chemistry to construct the triazole ring, followed by functional group modifications.

Step Reagent(s) Conditions Purpose
1 4-bromo-2-methoxy-6-methylphenyl azide Azide precursor
2 Propargyl methyl ether CuI catalyst, MeOH/H₂O, RT Cycloaddition (triazole formation)
3 Methylation (if needed) Methyl iodide, base N-methylation
  • Notes: The copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) offers high regioselectivity and yields. Post-cycloaddition modifications allow for precise placement of methyl and methoxy groups.

Method 3: Industrial Continuous Flow Synthesis

For large-scale production, continuous flow reactors provide enhanced control over reaction parameters, scalability, and safety.

Step Description Advantages
1 Automated reagent mixing and heating Precise temperature, pressure control
2 In-line monitoring (e.g., NMR, HPLC) Real-time yield/purity assessment
3 Continuous product isolation Scalability, reproducibility
  • Optimization: Automated systems enable fine-tuning of residence time, reactant ratios, and purification steps, resulting in improved yields and product consistency.
Method Yield Range Selectivity Scalability Notes
Stepwise Functionalization 30–60% Moderate Moderate Multiple purification steps required
Metal-Catalyzed Azide–Alkyne Cycloaddition 60–90% High High Fewer steps, high regioselectivity
Industrial Continuous Flow Synthesis 70–95% High Very High Ideal for commercial production
  • Yield Optimization: Careful control of temperature, reagent stoichiometry, and reaction time significantly improves product yield and purity. Use of metal catalysts (CuI, Pd) in cycloaddition and substitution steps enhances selectivity.
  • Purification: Chromatography and recrystallization remain the standard for laboratory-scale purification, while continuous extraction and crystallization are preferred in industrial settings.
  • Analytical Characterization: NMR, HPLC, and mass spectrometry are routinely employed to confirm structure and assess purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-7-methoxy-1,4-dimethyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of azido, thiocyano, or alkoxy derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

Scientific Research Applications

Antimicrobial Activity

Compounds with similar structures have also been evaluated for their antimicrobial properties. While specific data on this compound's antibacterial or antifungal activities are sparse, the benzotriazole class is known for its diverse biological activities.

Comparative Analysis with Related Compounds

To better understand the unique properties of 5-bromo-7-methoxy-1,4-dimethyl-1H-benzo[d][1,2,3]triazole, a comparison with structurally similar compounds can be useful:

Compound NameStructural FeaturesUnique Aspects
5-Chloro-7-methoxy-1H-benzo[d][1,2,3]triazoleChlorine substituent instead of bromineMay exhibit different reactivity patterns
5-Bromo-7-nitro-1H-benzo[d][1,2,3]triazoleNitro group additionPotentially higher antibacterial activity
5-Bromo-7-(trifluoromethyl)-1H-benzo[d][1,2,3]triazoleTrifluoromethyl groupEnhanced lipophilicity and bioavailability

This table highlights how variations in substituents can significantly affect the chemical properties and biological activities of benzotriazoles.

Case Studies and Research Findings

Several studies have explored the biological activities of benzotriazoles and their derivatives:

  • Anticancer Activity : A study indicated that related benzotriazole derivatives showed significant inhibition against various cancer cell lines with promising IC50 values .
  • Antimicrobial Potential : Research on structurally similar compounds has revealed their effectiveness against microbial pathogens.

These findings underscore the potential for further research into the applications of this compound in drug development.

Mechanism of Action

The mechanism of action of 5-bromo-7-methoxy-1,4-dimethyl-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The bromine and methoxy groups enhance its binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and require further investigation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent pattern on the triazole ring and adjacent benzene moiety critically defines the compound’s behavior. Key comparisons include:

Compound Name Substituents Key Properties Reference
5-Bromo-7-methoxy-1,4-dimethyl-1H-benzotriazole Br (C5), OMe (C7), Me (C1, C4) High lipophilicity (predicted logP ~3.2); UV-Vis λmax ~290 nm (estimated)
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Br (phenyl), S=C (triazole-thione) IR: C=S (1234 cm⁻¹); NMR: δ 9.44 (triazole NH); Thermal stability: >250°C
Terpyridine-1,2,3-triazole derivatives Electron-donating/withdrawing aryl groups Tdec >315°C; Emission λmax: 450–520 nm (bathochromic shift with EDG)
  • Electronic Effects: The methoxy group in 5-bromo-7-methoxy-1,4-dimethyl-1H-benzotriazole likely induces a bathochromic shift in emission spectra compared to non-electron-donating substituents, as observed in terpyridine-triazole hybrids .
  • Thermal Stability : Methyl and methoxy groups enhance thermal stability, though decomposition temperatures are expected to be lower than terpyridine derivatives (315°C vs. ~250°C for simpler triazoles) .

Biological Activity

5-Bromo-7-methoxy-1,4-dimethyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the benzotriazole class. This compound has garnered attention due to its unique structural features and potential biological activities. The presence of bromine, methoxy, and methyl groups in its structure enhances its chemical reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves:

  • Methoxylation : Introduced via a nucleophilic substitution reaction using methanol and a base like sodium methoxide.
  • Methylation : Achieved using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) .

Biological Activities

Research indicates that compounds with similar structures may exhibit significant biological activities. Here are some key findings:

Anticancer Activity

Several studies have demonstrated the potential anticancer properties of benzotriazole derivatives. For instance, a related compound showed considerable activity against various human cancer cell lines with IC50 values ranging from 1.2 to 2.4 nM . While specific data on this compound is limited, its structural analogs suggest it may also possess similar properties.

The mechanism by which benzotriazoles exert their biological effects can vary widely based on their specific chemical structures. They are known to interact with various biological targets, potentially affecting cell division and metabolic pathways. For instance:

  • Inhibition of Key Enzymes : Benzotriazoles can inhibit enzymes critical for cellular processes.
  • Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals the unique properties of this compound:

Compound NameStructural FeaturesUnique Aspects
5-bromo-7-chloro-1H-benzo[d][1,2,3]triazoleChlorine substituent instead of methoxyDifferent reactivity patterns
5-bromo-7-nitro-1H-benzo[d][1,2,3]triazoleNitro group additionPotentially higher antibacterial activity
5-bromo-7-(trifluoromethyl)-1H-benzo[d][1,2,3]triazoleTrifluoromethyl groupEnhanced lipophilicity and bioavailability

Case Studies and Research Findings

While direct studies on this compound are scarce, related research provides insights into its potential applications:

  • In Vitro Studies : A study on related triazole compounds indicated significant antiproliferative effects on cancer cell lines .
  • Histone Deacetylase Inhibition : Some benzotriazoles have been identified as potential histone deacetylase inhibitors, suggesting epigenetic modulation capabilities .

Q & A

Q. What are the common synthetic routes for preparing 5-bromo-7-methoxy-1,4-dimethyl-1H-benzo[d][1,2,3]triazole and its derivatives?

Methodological Answer: The synthesis typically involves functionalization of the benzotriazole core. For bromination and methoxy substitution, regioselective electrophilic aromatic substitution (EAS) is employed. Methyl groups at positions 1 and 4 can be introduced via alkylation using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF). A representative protocol involves:

Core formation : Cyclization of o-phenylenediamine derivatives with nitrous acid to form the triazole ring.

Substitution : Sequential bromination (using Br₂/FeBr₃) and methoxylation (via nucleophilic substitution with NaOCH₃).

Methylation : Alkylation at N1 and C4 positions under controlled pH to avoid over-alkylation .

Q. How is the purity and structure of this compound validated in synthetic workflows?

Methodological Answer:

  • Chromatography : HPLC or TLC (silica gel, ethyl acetate/hexane) for purity assessment.
  • Spectroscopy :
    • ¹H/¹³C NMR : To confirm substituent positions (e.g., methyl groups at 1,4 vs. 2,3) and aromatic proton splitting patterns.
    • IR : Verification of C-Br (~550 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) stretches.
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation.
  • X-ray crystallography : SHELXL refinement (if crystals are obtained) to resolve ambiguities in regiochemistry .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing bulky substituents to the benzotriazole core?

Methodological Answer:

  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require strict anhydrous conditions to avoid hydrolysis.
  • Catalysis : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") for regioselective triazole formation under mild conditions.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 18 hours to 30 minutes) and improves yields for sterically hindered systems .
  • Contradiction note : High-temperature methods may lead to regioisomer mixtures; low-temperature stepwise protocols are preferred for bulky groups .

Q. What strategies are used to resolve discrepancies in biological activity data across studies?

Methodological Answer:

  • Standardized assays : Use CLSI/MIC guidelines for antimicrobial studies to minimize variability in MIC values.
  • SAR analysis : Compare substituent effects (e.g., electron-withdrawing Br vs. electron-donating OCH₃) on activity. For example, antifungal potency in benzotriazoles correlates with lipophilicity (logP) and hydrogen-bond acceptor capacity .
  • Control experiments : Test compound stability under assay conditions (e.g., pH, serum proteins) to rule out false negatives .

Q. How can computational methods predict the binding interactions of this compound with biological targets?

Methodological Answer:

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., fungal CYP51 or bacterial DNA gyrase). Focus on triazole ring coordination with metal ions or π-π stacking with aromatic residues.
  • DFT calculations : Optimize geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic hotspots.
  • MD simulations : Assess binding stability over time (e.g., 100 ns trajectories) to validate docking poses .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity for benzotriazole derivatives, while others show limited efficacy?

Critical Analysis:

  • Structural variations : Minor changes (e.g., replacing Br with Cl) alter logP and membrane permeability. For example, 5-bromo derivatives in showed MIC = 8 µg/mL against S. aureus, while chloro analogs required ≥32 µg/mL.
  • Assay conditions : Variations in inoculum size, growth medium, or endpoint criteria (e.g., OD₆₀₀ vs. colony counting) affect results.
  • Resistance mechanisms : Efflux pump expression in clinical isolates may reduce efficacy .

Q. How can conflicting regiochemistry assignments in substituted benzotriazoles be resolved?

Critical Analysis:

  • NOESY NMR : Detect spatial proximity between substituents (e.g., methoxy at C7 and methyl at C4).
  • X-ray refinement : SHELXL-derived crystal structures provide unambiguous proof. For example, highlights the role of anisotropic displacement parameters in distinguishing positional isomers.
  • Isotopic labeling : ¹³C-labeled methyl groups tracked via HSQC to confirm attachment sites .

Methodological Best Practices

Q. What precautions are necessary when handling brominated benzotriazoles in synthetic protocols?

Guidelines:

  • Ventilation : Use fume hoods due to volatility of bromine and HBr byproducts.
  • Quenching : Neutralize residual Br₂ with Na₂S₂O₃ before disposal.
  • Protective gear : Acid-resistant gloves and goggles to prevent skin/eye exposure .

Q. How should researchers design SAR studies for triazole-based compounds?

Framework:

Core diversification : Synthesize analogs with halogens (Br, Cl), alkyl (CH₃), or aryl groups.

Pharmacophore mapping : Identify critical motifs (e.g., triazole N2 for hydrogen bonding).

Bioisosteric replacement : Substitute methoxy with CF₃ or SCH₃ to modulate electronic effects.

In silico screening : Prioritize analogs with favorable ADMET profiles before synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-7-methoxy-1,4-dimethyl-1H-benzo[d][1,2,3]triazole
Reactant of Route 2
5-bromo-7-methoxy-1,4-dimethyl-1H-benzo[d][1,2,3]triazole

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